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molecular formula C9H15NO3 B3213254 methyl 1-acetylpiperidine-2-carboxylate CAS No. 111479-14-2

methyl 1-acetylpiperidine-2-carboxylate

Cat. No. B3213254
M. Wt: 185.22 g/mol
InChI Key: IDJFVBXPQZUPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156900

Procedure details

(S)-pipecolic acid (1.0 g, 7.7 mmol) was treated with trimethyl orthoacetate (15 ml, 171 mmol, 22 eq. 15 vol) and methanol (5 ml, 5 vol). The mixture was stirred and heated for 48 h and then concentrated in vacuo. The residue was dissolved in dichloromethane (10 ml) and filtered through a silica gel plug to yield N-acetylpipecolic acid, methyl ester (730 mg, 50%) which was racemic by GC analysis and had a 1H nmr spectrum which compared favourably with authentic material.
Name
(S)-pipecolic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].[C:10](OC)(OC)([O:12]C)[CH3:11].[CH3:18]O>>[C:10]([N:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([O:5][CH3:18])=[O:4])(=[O:12])[CH3:11]

Inputs

Step One
Name
(S)-pipecolic acid
Quantity
1 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCCC1
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (10 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(C(=O)OC)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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